molecular formula C18H18N4O B11991084 Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether

Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether

Cat. No.: B11991084
M. Wt: 306.4 g/mol
InChI Key: KJHKTASGTHKOPT-UHFFFAOYSA-N
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Description

Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a phenyl ring and an ether linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether typically involves multi-step synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with aromatic aldehydes and acetone in the presence of a Brønsted–Lowry acid such as p-toluenesulfonic acid . This reaction yields the triazolopyrimidine core, which is then further functionalized to introduce the phenyl ether group. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced. Common reagents for these reactions include alkyl halides and sodium hydroxide.

    Cycloaddition: The triazolopyrimidine core can participate in cycloaddition reactions, forming various cyclic derivatives.

Scientific Research Applications

Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Methyl 4-(7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)phenyl ether can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in different scientific fields.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H18N4O/c1-23-15-9-7-13(8-10-15)16-11-17(14-5-3-2-4-6-14)22-18(21-16)19-12-20-22/h2-10,12,16-17H,11H2,1H3,(H,19,20,21)

InChI Key

KJHKTASGTHKOPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=CC=CC=C4

Origin of Product

United States

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